![molecular formula C12H11N3S B1482885 1-(cyclopropylmethyl)-3-(thiophen-3-yl)-1H-pyrazole-4-carbonitrile CAS No. 2098089-26-8](/img/structure/B1482885.png)
1-(cyclopropylmethyl)-3-(thiophen-3-yl)-1H-pyrazole-4-carbonitrile
Overview
Description
1-(cyclopropylmethyl)-3-(thiophen-3-yl)-1H-pyrazole-4-carbonitrile (CPMTPC) is an organic compound with a wide range of applications in scientific research. CPMTPC is a heterocyclic compound composed of carbon, nitrogen, and sulfur atoms, and is a member of the pyrazole family. CPMTPC has been studied for its potential therapeutic applications, and has been found to possess a variety of biochemical and physiological effects.
Scientific Research Applications
Applications in Heterocyclic Compound Synthesis
Pyrazoles and their derivatives play a crucial role in the synthesis of heterocyclic compounds due to their reactivity and utility as building blocks. Gomaa and Ali (2020) highlighted the significant reactivity of 4-(dicyanomethylene)-3-methyl-l-phenyl-2-pyrazoline-5-one and its derivatives in synthesizing a wide range of heterocyclic compounds, including pyrazolo-imidazoles and spiropyridines. This underlines the potential of pyrazole derivatives in the synthesis of diverse heterocyclic structures, which are vital in pharmaceuticals and dyes (Gomaa & Ali, 2020).
Role in Drug Development
Pyrazoline derivatives have been extensively studied for their biological activities, particularly in anticancer research. Ray et al. (2022) reviewed the synthesis of pyrazoline derivatives and their significant anticancer activity, showcasing the potential of these compounds in developing new therapeutic agents (Ray et al., 2022). Similarly, Ganguly and Jacob (2017) discussed the diverse pharmacological activities exhibited by pyrazole analogs, including anti-inflammatory, analgesic, and antipyretic properties, further emphasizing the versatility of pyrazole moieties in medicinal chemistry (Ganguly & Jacob, 2017).
Neurotoxicity and Safety Evaluation
The neurotoxicity of pyrethroids, which are synthetic derivatives structurally related to natural pyrethrins and often contain cyclopropane carboxylate esters and pyrazole moieties, has been reviewed by Ahmed and Athar (2023). This work underscores the importance of evaluating the safety and potential adverse effects of compounds with similar structures, contributing to a broader understanding of the implications of using such chemicals in various applications (Ahmed & Athar, 2023).
properties
IUPAC Name |
1-(cyclopropylmethyl)-3-thiophen-3-ylpyrazole-4-carbonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N3S/c13-5-11-7-15(6-9-1-2-9)14-12(11)10-3-4-16-8-10/h3-4,7-9H,1-2,6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TZXDUBPABHNTKL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CN2C=C(C(=N2)C3=CSC=C3)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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